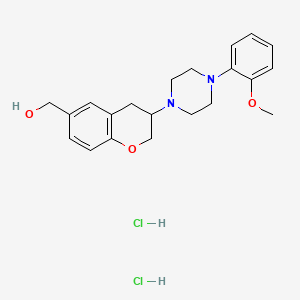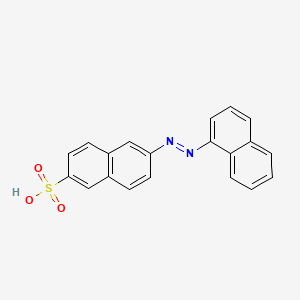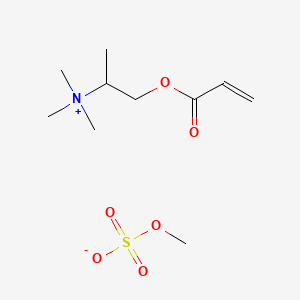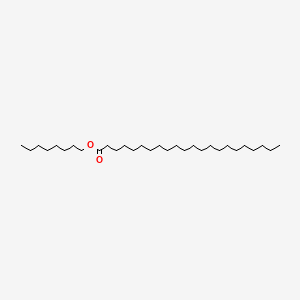
Octyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl docosanoate: is an ester compound formed from the reaction between octanol and docosanoic acid. It is known for its long carbon chain structure, which imparts unique physical and chemical properties. The molecular formula of this compound is C30H60O2, and it has a molecular weight of approximately 452.796 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl docosanoate can be synthesized through esterification, where octanol reacts with docosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures, ensuring efficient conversion to the ester. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl docosanoate primarily undergoes hydrolysis, where it reacts with water to form octanol and docosanoic acid. This reaction can be catalyzed by acids or bases. Additionally, it can participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed:
Hydrolysis: Octanol and docosanoic acid.
Transesterification: New esters formed from the exchange of the ester group with another alcohol.
Applications De Recherche Scientifique
Chemistry: Octyl docosanoate is used as a reference compound in chromatographic analyses due to its well-defined structure and properties. It is also employed in the synthesis of other complex esters and as a model compound in studies of esterification and hydrolysis reactions.
Biology and Medicine: In biological research, this compound is used to study lipid metabolism and the behavior of long-chain esters in biological systems. It is also investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions .
Industry: this compound finds applications in the cosmetics and personal care industry as an emollient and skin-conditioning agent. Its long carbon chain provides excellent moisturizing properties, making it a valuable ingredient in lotions, creams, and other skincare products .
Mécanisme D'action
The mechanism of action of octyl docosanoate involves its interaction with lipid membranes and its ability to modulate the fluidity and permeability of these membranes. It can integrate into lipid bilayers, affecting their structural properties and influencing the behavior of embedded proteins and other molecules. This property is particularly useful in drug delivery systems, where this compound can enhance the penetration of active ingredients through the skin .
Comparaison Avec Des Composés Similaires
Octyl palmitate: Another long-chain ester used in cosmetics for its emollient properties.
Octyl stearate: Similar in structure and used for its moisturizing effects in skincare products.
Octyl oleate: Known for its excellent spreading properties and used in various personal care formulations.
Uniqueness: Octyl docosanoate stands out due to its longer carbon chain compared to other octyl esters, which imparts unique physical properties such as higher melting point and greater stability. This makes it particularly suitable for applications requiring long-lasting moisturizing effects and stability under varying environmental conditions .
Propriétés
Numéro CAS |
5979-98-6 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
octyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h3-29H2,1-2H3 |
Clé InChI |
MWSXIWIELAIOBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


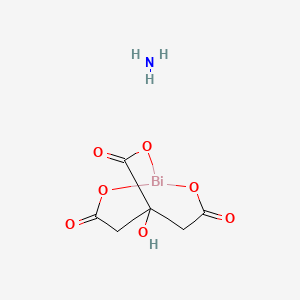
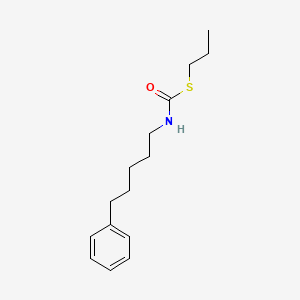

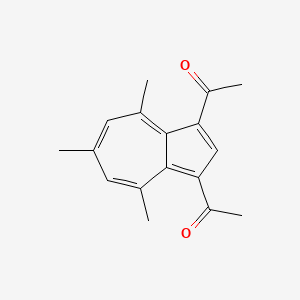
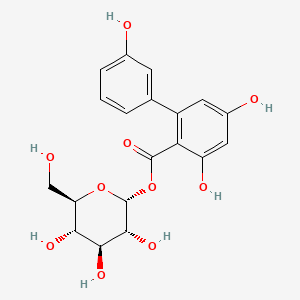
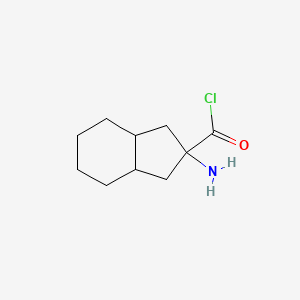

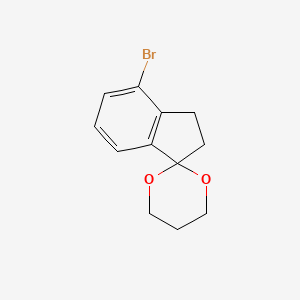
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
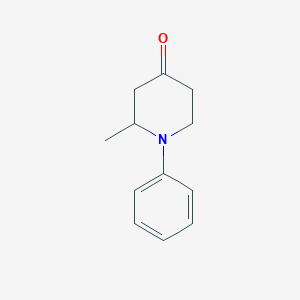
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
